Chemical properties of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Chemical properties of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
An In-depth Technical Guide to the Chemical Properties of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Abstract
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich and versatile chemical reactivity, making them invaluable building blocks in synthetic organic chemistry and medicinal chemistry.[1] This guide provides a comprehensive technical overview of a specific enaminone, 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione (CAS No. 341968-26-1). We will explore its synthesis, structural characteristics, spectroscopic signature, chemical reactivity, and potential applications, particularly within the context of drug discovery and development. The insights provided herein are curated for researchers, chemists, and drug development professionals seeking to leverage the properties of this versatile scaffold.
Synthesis and Structural Elucidation
The construction of the enaminone scaffold is fundamental to its application. Understanding its synthesis and solid-state structure provides the basis for all subsequent chemical and biological investigations.
Synthetic Strategy: The Condensation Pathway
The most direct and widely adopted method for synthesizing enaminones like 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is the condensation reaction between a 1,3-dicarbonyl compound and a primary amine.[2] In this case, the precursors are 1,3-cyclohexanedione and 4-bromoaniline.
The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by dehydration to form the stable, conjugated enaminone product. This process is often catalyzed by acid and driven to completion by removing water, typically through azeotropic distillation or by heating in a suitable solvent. The choice of solvent and reaction conditions is critical; ethanol or acetic acid are commonly used as they provide good solubility for the reactants and the appropriate thermal conditions to drive the reaction forward.[3]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a self-validating methodology for the synthesis and purification of the target compound.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
4-Bromoaniline (1.0 eq)[4]
-
Absolute Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq) and 4-bromoaniline (1.0 eq). Add absolute ethanol to achieve a reactant concentration of approximately 0.5 M.
-
Condensation: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The causality here is to provide sufficient thermal energy to overcome the activation barrier for both hemiaminal formation and subsequent dehydration.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The product often precipitates from the solution upon cooling.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product as a crystalline solid.
Structural Analysis
The enaminone structure is characterized by significant electron delocalization across the N-C=C-C=O system. This leads to specific and predictable structural features.
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Tautomerism and Hydrogen Bonding: The compound exists predominantly in the keto-enamine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This resonance-assisted hydrogen bond (RAHB) results in a planar, six-membered pseudo-ring, conferring significant thermodynamic stability.[5]
-
X-Ray Crystallography: While the specific crystal structure for this compound is not publicly available, analysis of similar enaminones reveals key features.[6][7][8] X-ray crystallography would be the definitive technique to confirm the planar conformation of the enaminone moiety, determine precise bond lengths (expecting a shortened C-N bond and elongated C=O bond compared to standard values, indicative of conjugation), and analyze intermolecular packing forces in the solid state, such as pi-stacking of the aromatic rings.[9][10]
Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione.[11]
| Property | Predicted Value / Observation |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.14 g/mol [12] |
| Appearance | Expected to be a white to light yellow solid[13] |
| ¹H NMR | See Table 2 for detailed assignments. Key signals include N-H, vinyl C-H, and aromatic protons. |
| ¹³C NMR | Key signals for two C=O groups, two vinyl carbons, and six aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (conjugated), C=C, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak [M]+ and [M+2]+ in ~1:1 ratio, characteristic of a monobrominated compound.[3] |
Table 1: Summary of Physicochemical and Spectroscopic Properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure.[11]
| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~12.0 - 12.5 | broad singlet | Highly deshielded due to intramolecular H-bond. D₂O exchangeable. |
| Vinyl C-H | ~8.0 - 8.5 | doublet | Coupled to the N-H proton. |
| Aromatic C-H | ~7.5 - 7.6 | doublet | Protons ortho to the bromine atom on the aniline ring. |
| Aromatic C-H | ~7.0 - 7.1 | doublet | Protons meta to the bromine atom on the aniline ring. |
| Cyclohexane CH₂ | ~2.5 - 2.6 | triplet | Methylene groups adjacent to the carbonyls (C4, C6). |
| Cyclohexane CH₂ | ~1.9 - 2.0 | quintet | Methylene group at C5. |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule.[14]
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~3200-3000 cm⁻¹: N-H stretching vibration, often broadened due to hydrogen bonding.
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~1650-1630 cm⁻¹: C=O stretching of the conjugated ketone. This frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.
-
~1600-1550 cm⁻¹: C=C stretching of the enamine double bond and aromatic ring vibrations.
-
~1100-1000 cm⁻¹: C-N stretching.
-
~600-500 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion: The key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z 293 and [M+2]⁺ at m/z 295, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Common fragmentation pathways would involve the loss of Br, CO, and cleavage of the cyclohexanedione ring.
Chemical Reactivity and Synthetic Utility
The enaminone scaffold is a synthetically versatile intermediate due to its ambident nucleophilic and electrophilic nature.[1]
Caption: Nucleophilic and electrophilic sites on the enaminone core.
Duality of Reactivity
-
Nucleophilic Sites: The nitrogen atom and the α-carbon (C2 of the original dione) are nucleophilic. They can react with a variety of electrophiles. This reactivity is central to many cyclization and functionalization reactions.[1][15]
-
Electrophilic Sites: The carbonyl carbon and the β-carbon (the methylene carbon) are electrophilic and susceptible to attack by nucleophiles. This allows for reactions like Michael additions.[1]
Precursor for Heterocyclic Synthesis
The true synthetic power of this compound lies in its ability to serve as a building block for more complex heterocyclic systems, which are ubiquitous in pharmaceuticals.[16][17] By reacting with various binucleophilic reagents, the enaminone can be transformed into a wide range of heterocycles such as pyrazoles, isoxazoles, pyridines, and quinolines. This versatility makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Potential Applications in Drug Discovery
The enaminone moiety is a recognized pharmacophore, and compounds containing this scaffold have demonstrated a wide spectrum of biological activities.[18][19]
-
Anticonvulsant Activity: Numerous enaminone derivatives have been investigated and shown to possess potent anticonvulsant properties.[6][18] The mechanism is often linked to the modulation of GABA-A receptors.
-
Anticancer and Antimicrobial Activity: The planar, electron-rich structure of enaminones allows them to intercalate with DNA or interact with key enzymatic sites, leading to potential anticancer and antimicrobial effects.[9][16]
-
Anti-inflammatory Activity: Some enaminones have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[18]
-
Herbicidal Activity: The 1,3-cyclohexanedione core is a well-known inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for several commercial herbicides.[5][20] This suggests a potential dual-purpose investigation into its biological activities.
The presence of the 4-bromophenyl group can significantly influence the compound's pharmacokinetic properties (lipophilicity, metabolic stability) and its binding affinity to biological targets through halogen bonding or by simply acting as a bulky substituent.
Conclusion
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is a synthetically accessible and highly versatile chemical entity. Its properties are defined by the conjugated enaminone system, which dictates its structure, spectroscopic characteristics, and dual-natured reactivity. The detailed protocols and physicochemical data presented in this guide serve as a foundational resource for its use in further research. Its potential as a precursor for diverse heterocyclic systems, combined with the known biological activities of the enaminone and 1,3-cyclohexanedione scaffolds, marks it as a compound of significant interest for professionals in organic synthesis and drug development.
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